

Comparative Analysis of NMR Spectral Data for Cyanoacetamide Derivatives

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Compound of Interest

Compound Name:	3-(Azepan-1-yl)-3-oxopropanenitrile
Cat. No.:	B3104844

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A guide for researchers in drug development providing a comparative analysis of predicted and experimental NMR data for **3-(Azepan-1-yl)-3-oxopropanenitrile** and its structural analogs, N-cyanoacetyl piperidine and N-cyanoacetyl pyrrolidine.

This guide presents a detailed comparison of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **3-(Azepan-1-yl)-3-oxopropanenitrile** and its smaller ring analogs, N-cyanoacetyl piperidine and N-cyanoacetyl pyrrolidine. Due to the limited availability of experimental spectra for **3-(Azepan-1-yl)-3-oxopropanenitrile**, this guide utilizes predicted NMR data for this compound, offering a valuable resource for researchers in the field. The experimental data for the analogs provide a basis for comparison and validation.

^1H and ^{13}C NMR Data Comparison

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **3-(Azepan-1-yl)-3-oxopropanenitrile** and the experimental data for N-cyanoacetyl piperidine and N-cyanoacetyl pyrrolidine. The data is presented to facilitate a clear comparison of the chemical environments of the nuclei in these related structures.

Table 1: ^1H NMR Chemical Shift Data (ppm)

Compound	CH ₂ (α to N)	CH ₂ (β to N)	CH ₂ (γ to N)	CH ₂ (cyanoacetyl)
3-(Azepan-1-yl)-3-oxopropanenitrile (Predicted)	3.55	1.70	1.58	3.80
N-Cyanoacetylpyridine (Experimental)	3.57, 3.39	1.68	1.59	4.01
N-Cyanoacetylpyrrolidine (Predicted)	3.60	1.95	-	3.75

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Compound	C=O	CN	CH ₂ (α to N)	CH ₂ (β to N)	CH ₂ (γ to N)	CH ₂ (cyanoacetyl)
3-(Azepan-1-yl)-3-oxopropanenitrile (Predicted)	163.5	116.0	48.0, 47.5	28.5, 27.0	26.5	25.0
N-Cyanoacetyl piperidine (Predicted)	163.0	116.2	47.8, 43.5	26.0	24.5	25.5
N-Cyanoacetyl pyrrolidin-5-ene (Predicted)	162.8	116.5	47.0, 46.5	26.0, 24.0	-	25.2

Note: Predicted data was generated using online NMR prediction tools. Experimental data for N-Cyanoacetyl piperidine was obtained from publicly available sources. Experimental data for N-cyanoacetyl pyrrolidin-5-ene was not readily available and is therefore also presented as predicted data for comparative purposes.

Experimental and Prediction Protocols

General Experimental Protocol for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[\[1\]](#)[\[2\]](#) A general procedure for acquiring ¹H and ¹³C NMR spectra involves the following steps:[\[3\]](#)

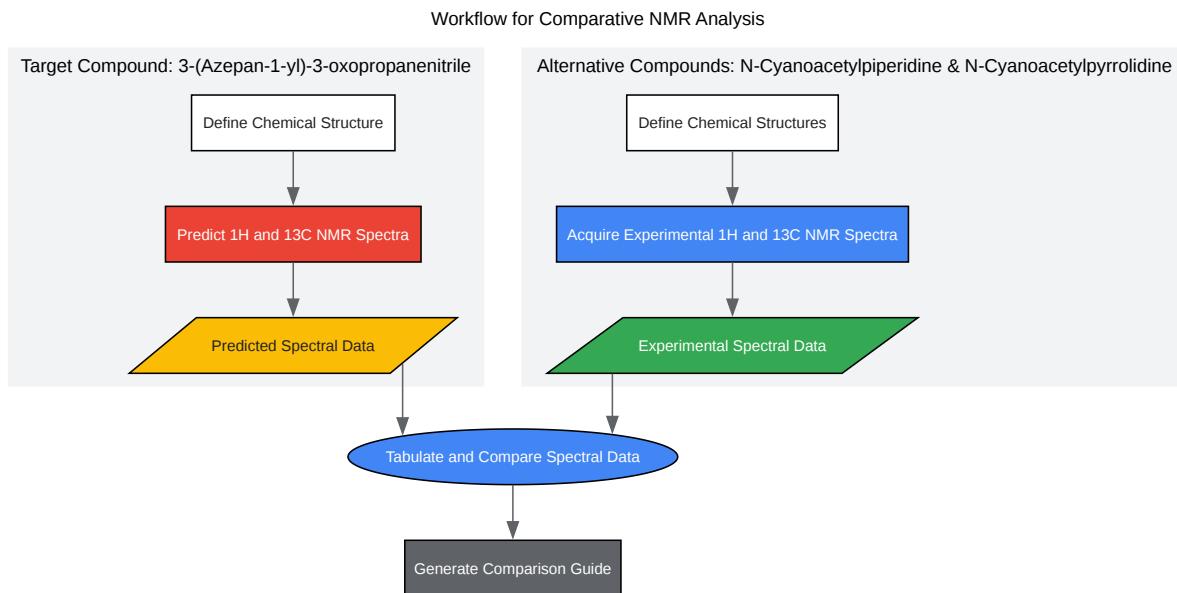
- Sample Preparation: A small amount of the analyte (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
[\[3\]](#) The solution is then transferred to an NMR tube.

- Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.[4]
- Data Acquisition: The appropriate NMR experiment (e.g., a standard one-pulse experiment for ^1H and a proton-decoupled experiment for ^{13}C) is selected. Key parameters such as the number of scans, pulse width, and relaxation delay are set before initiating the data acquisition.[5][6]
- Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., Tetramethylsilane - TMS).

NMR Data Prediction Methodology

The predicted ^1H and ^{13}C NMR spectra for **3-(Azepan-1-yl)-3-oxopropanenitrile** and N-cyanoacetylpyrrolidine were generated using web-based NMR prediction algorithms. These tools utilize extensive databases of experimental NMR data and employ various computational methods, such as machine learning and density functional theory (DFT), to estimate the chemical shifts of the nuclei in a given molecule.[7][8][9][10] The accuracy of these predictions can vary depending on the complexity of the molecule and the quality of the underlying database and algorithm.[8]

Diagram 1: Comparative Workflow for NMR Data Analysis



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Caption: Workflow for comparing predicted and experimental NMR data.

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